Cas no 607-40-9 (6-Fluoro-2-hydroxyquinoline-4-carboxylic acid)

6-Fluoro-2-hydroxyquinoline-4-carboxylic acid is a fluorinated quinoline derivative with a carboxylic acid functional group, offering versatile reactivity for pharmaceutical and chemical synthesis. Its structural features, including the fluorine substituent and hydroxyl group, enhance its utility as a building block for medicinal chemistry, particularly in the development of antimicrobial and anti-inflammatory agents. The carboxylic acid moiety allows for further derivatization, enabling the formation of amides, esters, or coordination complexes. This compound exhibits favorable stability and solubility properties, making it suitable for research applications in drug discovery and material science. Its well-defined structure ensures consistent performance in synthetic pathways, supporting precise modifications for targeted molecular design.
6-Fluoro-2-hydroxyquinoline-4-carboxylic acid structure
607-40-9 structure
Product Name:6-Fluoro-2-hydroxyquinoline-4-carboxylic acid
CAS No:607-40-9
MF:C10H6FNO3
MW:207.157946109772
MDL:MFCD08691439
CID:868856
PubChem ID:21220809
Update Time:2025-06-13

6-Fluoro-2-hydroxyquinoline-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid
    • 6-fluoro-2-hydroxyquinoline-4-carboxylic acid(SALTDATA: FREE)
    • 6-fluoro-2-oxo-1H-quinoline-4-carboxylic acid
    • 6-Fluor-2-hydroxy-chinolin-4-carbonsaeure
    • 6--Fluoro-2-hydroxyquinoline-4-carboxylic acid
    • 6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
    • MDL: MFCD08691439
    • Inchi: 1S/C10H6FNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15)
    • InChI Key: LJWTUAHUOKMKCZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)C(C(=O)O)=CC(N2)=O

Computed Properties

  • Exact Mass: 207.03300
  • Monoisotopic Mass: 207.03317122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • Density: 1.57
  • Boiling Point: 475.9°C at 760 mmHg
  • Flash Point: 241.6°C
  • Refractive Index: 1.699
  • PSA: 70.42000
  • LogP: 1.77770
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

6-Fluoro-2-hydroxyquinoline-4-carboxylic acid Security Information

6-Fluoro-2-hydroxyquinoline-4-carboxylic acid Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid

Introduction to 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid (CAS No: 607-40-9)

6-Fluoro-2-hydroxyquinoline-4-carboxylic acid, with the chemical formula C9H5FN2O3, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, which is well-documented for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of both hydroxyl and fluoro substituents in its structure imparts unique chemical and pharmacological characteristics, making it a valuable scaffold for drug discovery and development.

The compound's molecular structure consists of a quinoline core substituted with a hydroxyl group at the 2-position and a carboxylic acid group at the 4-position, with a fluorine atom at the 6-position. This specific arrangement of functional groups enhances its solubility in both polar and non-polar solvents, facilitating its use in various biochemical assays and pharmaceutical formulations. The fluorine atom, in particular, plays a crucial role in modulating the compound's metabolic stability and binding affinity to biological targets.

In recent years, 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid has been extensively studied for its potential applications in the treatment of infectious diseases and cancer. Its structural analogs have shown promising results in preclinical studies, demonstrating efficacy against drug-resistant pathogens and tumor cells. The hydroxyl group at the 2-position allows for further derivatization, enabling the synthesis of novel derivatives with enhanced pharmacological properties. For instance, modifications at this position can influence the compound's ability to interact with enzymes such as kinases and phosphodiesterases, which are critical targets in oncology.

The carboxylic acid group at the 4-position provides a site for esterification or amidation, which can be exploited to improve oral bioavailability and target specificity. Additionally, the fluorine atom's electron-withdrawing effect can enhance the compound's binding affinity to proteins, thereby increasing its therapeutic efficacy. These features make 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid a versatile intermediate in synthetic chemistry, particularly for designing small-molecule inhibitors.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid with various biological targets using molecular docking simulations. These studies have revealed that the compound can effectively disrupt key pathways involved in microbial growth and cancer cell proliferation. For example, research has shown that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis, a major causative agent of tuberculosis. This finding is particularly significant given the increasing prevalence of drug-resistant strains of this bacterium.

In addition to its antimicrobial properties, 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid has shown potential as an anticancer agent. Preclinical studies have demonstrated that certain analogs of this compound can induce apoptosis in tumor cells by inhibiting key signaling pathways such as PI3K/Akt and MAPK. The fluorine atom's presence has been found to enhance these effects by improving metabolic stability and target engagement. Furthermore, the hydroxyl group at the 2-position can be exploited to develop prodrugs that release active species within tumor tissues, thereby increasing therapeutic efficacy while minimizing side effects.

The synthesis of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include Friedländer condensation followed by functional group transformations such as hydroxylation and fluorination. Advances in green chemistry have led to the development of more sustainable synthetic methods that minimize waste generation and energy consumption. For instance, catalytic fluorination techniques using transition metal complexes have been employed to introduce fluorine atoms into the quinoline core efficiently.

The pharmacokinetic properties of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid are another area of active research. Studies have shown that oral administration of this compound results in moderate bioavailability due to its moderate solubility in water but high solubility in lipids. This profile suggests that it may be suitable for once-daily dosing regimens, which would improve patient compliance compared to traditional therapies requiring multiple daily doses. Additionally, research into formulation strategies such as solid lipid nanoparticles has shown promise in enhancing drug delivery efficiency.

In conclusion, 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid (CAS No: 607-40-9) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features enable it to interact with diverse biological targets, making it a valuable scaffold for drug discovery. Recent research highlights its promise as an antimicrobial and anticancer agent, driven by advancements in synthetic chemistry and computational biology. As further studies continue to elucidate its mechanisms of action and optimize its pharmacological properties, this compound is poised to play an increasingly important role in modern medicine.

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